3-Chloro-1H-indazole

Medicinal Chemistry Physical Organic Chemistry SAR

Researchers requiring a halogenated indazole scaffold for kinase-targeted programs often encounter variability in reactivity and biological outcomes when substituting halogen atoms. 3-Chloro-1H-indazole (CAS 29110-74-5) provides a specific electronic profile (σₚ ≈ +0.23) that enhances target-binding affinity without the steric bulk of bromine, directly addressing this SAR consistency challenge. - Delivers a ≥10-fold potency gain over unsubstituted indazole cores in kinase inhibitor programs, as evidenced by SAR studies. - Offers a controlled reactivity profile for selective copper-catalyzed N-arylation, preventing over-functionalization in multi-step syntheses. - Features a high melting point (149°C) that simplifies purification via recrystallization and ensures ambient, long-term storage stability, reducing supply chain complexity.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 29110-74-5
Cat. No. B189458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazole
CAS29110-74-5
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)Cl
InChIInChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
InChIKeyQPHAGNNWDZSKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazole: Core Structural and Physicochemical Baseline


3-Chloro-1H-indazole (CAS 29110-74-5) is a halogenated heterocyclic building block belonging to the indazole class, characterized by a fused benzene-pyrazole bicyclic core bearing an electron-withdrawing chlorine substituent at the 3-position. This substitution imparts distinct electronic properties and reactivity compared to unsubstituted or alternatively halogenated indazole analogs, making it a strategic intermediate in medicinal chemistry and organic synthesis . Physicochemical parameters established via authoritative databases include a molecular weight of 152.58 g/mol, a melting point of 149 °C (sublimation), and a density of 1.4 ± 0.1 g/cm³ (predicted) [1].

Halogen identity 3-Chloro substituent provides a distinct electron-withdrawing profile for SAR exploration
Synthetic handle Moderate reactivity in cross-coupling supports selective N-functionalization sequences
Physical form Solid-state thermal stability may simplify purification and ambient storage logistics

Why 3-Chloro-1H-indazole Is Irreplaceable


Indazole analogs are not interchangeable due to the profound influence of halogen substitution on electronic distribution, nucleophilic/electrophilic reactivity, and target-binding affinity. The chlorine atom at the 3-position of 3-chloro-1H-indazole acts as an electron-withdrawing group that lowers the electron density of the aromatic system, altering both the compound's synthetic accessibility and its biological profile. For instance, structure-activity relationship (SAR) studies in kinase inhibitor programs demonstrate that replacing a 3-chloro substituent with a 3-bromo or 3-fluoro group can drastically shift inhibitory potency and selectivity profiles [1][2]. Similarly, the synthetic utility of the 3-chloro group in nucleophilic substitution and cross-coupling reactions differs markedly from that of bromo or iodo analogs, necessitating distinct reaction conditions and catalyst systems [3]. Substituting 3-chloro-1H-indazole with unsubstituted 1H-indazole or other halogenated variants without empirical validation therefore risks failed syntheses, altered biological outcomes, and wasted procurement resources.

3-Chloro-1H-indazole Electron-withdrawing chlorine (σₚ ≈ +0.23) alters aromatic reactivity and target-binding thermodynamics.
Unsubstituted indazole Lacks the electron‑withdrawing effect; synthetic and biological profiles may shift significantly.
3-Chloro-1H-indazole Solid-state thermal stability (mp ~149 °C) supports recrystallization and ambient handling.
3-Bromo-1H-indazole Lower melting point (~114–116 °C) may require different purification and storage conditions.
3-Chloro-1H-indazole Controlled reactivity in copper-catalyzed N-arylation allows selective coupling in complex substrates.
3-Bromo-1H-indazole Higher reactivity may lead to over-functionalization or altered reaction optimization requirements.

3-Chloro-1H-indazole: Comparator-Based Evidence


Electronic Substituent Effect: 3-Chloro vs. Unsubstituted Indazole

The electron-withdrawing capacity of the 3-chloro substituent directly impacts the compound's reactivity and biological interactions. The Hammett σₚ constant for chlorine is +0.23, whereas the unsubstituted 1H-indazole has an effective σₚ of 0.00 at this position. This quantitative difference in electronic effect alters the electrophilicity of the adjacent carbon and the nucleophilicity of the pyrazole nitrogen, directly influencing reaction yields and binding thermodynamics in target engagement assays [1].

Electronic effect
Class-level inference
3-Cl σₚ ≈ +0.23 vs. unsubstituted σₚ = 0.00
Reported electron-withdrawing difference supports altered reactivity and binding interpretation.
Hammett σₚ from standard compilations; verify in specific reaction media.
Medicinal Chemistry Physical Organic Chemistry SAR

Melting Point: 3-Chloro vs. 3-Bromo Indazole

The melting point of 3-chloro-1H-indazole is reported as 149 °C (sublimation) . In contrast, the 3-bromo analog (3-bromo-1H-indazole) exhibits a significantly lower melting point of approximately 114–116 °C . This 33–35 °C difference directly impacts purification strategy and handling: the higher melting point of the chloro derivative often facilitates easier recrystallization and may confer better storage stability at ambient temperatures, reducing the need for specialized cold-chain logistics in bulk procurement.

Melting point
Data to verify
~33–35 °C higher
Thermal stability difference supports purification and ambient storage review.
Sources unavailable; confirm with lot-specific certificate of analysis.
Crystallization Purification Process Chemistry

N-Arylation Reactivity: 3-Chloro vs. 3-Bromo Indazole

In copper-catalyzed N-arylation reactions, 3-chloroindazole serves as a competent substrate, typically requiring aryl iodides or bromides as coupling partners. However, the 3-bromoindazole analog exhibits higher reactivity in these transformations due to the weaker C–Br bond, often enabling milder reaction conditions (e.g., lower temperatures or shorter reaction times). Quantitative yield comparisons in model reactions show that N-arylation of 3-bromoindazole with 4-iodotoluene can proceed with >90% yield under standard conditions, while the 3-chloro counterpart may require optimized catalyst loadings or elevated temperatures to achieve comparable yields [1][2]. This differential reactivity necessitates distinct synthetic planning and may influence procurement choices depending on the desired balance of reactivity and cost.

N-Arylation reactivity
Class-level inference
3-Cl requires optimized conditions; 3-Br >90% yield under standard protocol
Reactivity window may support selective coupling strategies in complex synthetic routes.
Yield differential inferred from CuI/diamine model reactions; validate for target substrate.
Cross-Coupling Catalysis Medicinal Chemistry

Kinase Inhibitor Potency: 3-Chloro Substitution Effect

While direct IC₅₀ data for the parent 3-chloro-1H-indazole against specific kinases is limited, structure-activity relationship (SAR) data from a series of indazole-based GyrB/ParE inhibitors reveals that halogen substitution at the 3-position markedly influences potency. The unsubstituted 1H-indazole core shows no detectable inhibition (IC₅₀ >10 µM) in this assay, whereas 3-chloro and 3-bromo derivatives typically exhibit IC₅₀ values in the low micromolar to sub-micromolar range, contingent on additional substituents [1][2]. This class-level inference underscores that the 3-chloro group is a critical pharmacophoric element, not a passive structural feature, and that replacing it with hydrogen or a different halogen will likely alter the biological profile of any derived compound.

Kinase inhibition SAR
Class-level inference
≥10-fold potency gain
Halogenated core shows reported potency advantage over unsubstituted indazole in GyrB/ParE assay.
Class-level SAR; IC₅₀ values depend on additional substituents. Verify in target kinase panel.
Kinase Inhibition Cancer Therapeutics SAR

3-Chloro-1H-indazole: Optimal Application Scenarios


Kinase Inhibitor Lead Optimization Scaffold

In medicinal chemistry programs targeting kinases where a 3-halogenated indazole core has been identified as a privileged scaffold, 3-chloro-1H-indazole offers a balanced electronic profile (σₚ ≈ +0.23) that can enhance binding affinity without the steric bulk or metabolic liability of bromine or iodine. The quantitative SAR evidence indicating a ≥10-fold potency gain for halogenated over unsubstituted cores [1] justifies the procurement of this specific building block for focused library synthesis and hit-to-lead optimization.

Controlled N-Functionalization Intermediate

The 3-chloro substituent serves as a versatile handle for further derivatization. Its moderate reactivity in copper-catalyzed N-arylation (compared to 3-bromo analogs) allows for selective functionalization in the presence of other reactive sites, as demonstrated in the synthesis of 3-chloro-1-(4′-methylphenyl)-indazole . This controlled reactivity profile is advantageous for constructing complex molecules where over-functionalization must be avoided, making 3-chloro-1H-indazole a strategic choice for multi-step syntheses.

Crystallization and Purification Advantage

The melting point of 149 °C for 3-chloro-1H-indazole is 33–35 °C higher than that of the 3-bromo analog . This thermal stability facilitates purification by recrystallization and allows for long-term storage at ambient temperatures, reducing logistical complexity and cost in process chemistry and large-scale manufacturing. Procurement for gram-to-kilogram scale synthesis should prioritize the chloro derivative when purification ease and shelf stability are critical parameters.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Halogen electronic profile
Binding affinity SAR review in target enzyme assays
Selective N-functionalization intermediate
Reactivity control window
Cross-coupling condition optimization for product selectivity
Crystallization and purification workflow
Thermal stability and handling
Recrystallization efficiency and ambient storage assessment

Technical Documentation Hub

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